molecular formula C22H25N3O3S B2704917 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866843-17-6

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2704917
CAS No.: 866843-17-6
M. Wt: 411.52
InChI Key: AMRAAFUYUWPOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of various intermolecular interactions in the crystalline solid such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π intermolecular interactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches: Research on quinoline derivatives, including those structurally similar to 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline, has yielded various synthetic methods and characterizations. For instance, the synthesis of quinoline-based compounds through reactions of aryl amine and ethyl acetoacetate demonstrates the chemical versatility and potential for creating diverse bioactive molecules (Iosr Journals, Vora, & Vora, 2012). Similarly, the synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines highlights a method for producing compounds with potential biological activity (Molina, Alajarín, & Sánchez-Andrada, 1993).

Biological Activities

  • Antimicrobial and Antitubercular Activities: Quinoline derivatives are explored for their antimicrobial properties. Certain synthesized quinoline compounds have shown significant antibacterial and antifungal activities, offering a promising avenue for developing new antimicrobials (Iosr Journals, Vora, & Vora, 2012). Additionally, some quinoline-2-carboxylate 1,4-dioxide derivatives are identified as potent anti-Mycobacterium tuberculosis agents, indicating their potential in treating tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2005).

Chemical Properties and Stability

  • Chemical Stability and Reactions: The chemical reactions and stability of quinoline derivatives, including nucleophilic reactions, provide insights into their reactivity and potential modifications for specific applications. The study on nucleophilic reactions of 3-benzenesulfonyloxyalloxazine, a compound related to the quinoline structure, showcases the diversity of reactions and products that can be achieved, paving the way for the synthesis of targeted molecules (Hamby & Bauer, 1987).

Anticancer Potential

  • Anticancer Research: Quinoline and its derivatives have been recognized for their anticancer potential. They act as parental compounds for synthesizing molecules with medical benefits, including anticancer activities. The synthetic versatility allows the generation of numerous structurally diverse derivatives, which have been examined for their modes of action in inhibiting key biological processes relevant to cancer (Solomon & Lee, 2011).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-3-28-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRAAFUYUWPOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.